molecular formula C8H11ClN2O2S B1282146 N-(2-Aminoethyl)-4-chlorobenzenesulfonamide CAS No. 83019-90-3

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide

Cat. No.: B1282146
CAS No.: 83019-90-3
M. Wt: 234.7 g/mol
InChI Key: MWEBCGQFQBAAJP-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and an aminoethyl group

Scientific Research Applications

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given its structural similarity to other sulfonamide-based drugs.

    Industry: It is used in the production of dyes, polymers, and surfactants due to its reactive functional groups.

Safety and Hazards

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation. In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention .

Future Directions

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide has potential applications in the field of biological and medical applications. To improve the antisense and antigene properties of PNAs, many backbone modifications of PNAs have been explored under the concept of preorganization . It also has potential applications in the preparation of adsorbent materials with high formaldehyde adsorption capacity for air purification .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen type I and type III, leading to significant morphological and biochemical alterations in the extracellular matrix . These interactions are essential for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause significant changes in the extracellular matrix produced by vascular smooth muscle cells . These changes can impact cell signaling and gene expression, leading to alterations in cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to cause significant morphological, biochemical, and biomechanical alterations in the extracellular matrix . These effects are mediated through its interactions with collagen and other components of the extracellular matrix.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, it has been shown to cause significant morphological changes in the extracellular matrix over time . These changes can impact the compound’s long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can cause significant morphological, biochemical, and biomechanical alterations in the extracellular matrix at different dosages . These effects can include threshold effects and toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been shown to interact with collagen and other components of the extracellular matrix, leading to significant biochemical changes . These interactions are essential for understanding the compound’s role in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation can impact its activity and function. For instance, it has been shown to cause significant changes in the extracellular matrix, which can affect its transport and distribution .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been shown to cause significant changes in the extracellular matrix, which can impact its subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-chlorobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of ethylenediamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group under specific conditions.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfinamide or thiol derivatives.

    Substitution: Hydroxyl or alkoxy-substituted benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)piperazine
  • N-(2-Aminoethyl)acetamide

Uniqueness

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide is unique due to the presence of both a sulfonamide group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-aminoethyl)-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEBCGQFQBAAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515724
Record name N-(2-Aminoethyl)-4-chlorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83019-90-3
Record name N-(2-Aminoethyl)-4-chlorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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